molecular formula C27H27N3O B3025840 4-(4-(Benzyloxy)phenyl)-5-butyl-6-phenylpyrimidin-2-amine

4-(4-(Benzyloxy)phenyl)-5-butyl-6-phenylpyrimidin-2-amine

Cat. No.: B3025840
M. Wt: 409.5 g/mol
InChI Key: NTDRTEHIZUWZQO-UHFFFAOYSA-N
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Description

4-(4-(Benzyloxy)phenyl)-5-butyl-6-phenylpyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a benzyloxy group, a butyl chain, and a phenyl group attached to a pyrimidine ring

Biochemical Analysis

Cellular Effects

The effects of 4-(4-(Benzyloxy)phenyl)-5-butyl-6-phenylpyrimidin-2-amine on cells are profound. It has been observed to have potent antiproliferative results against A549 cancer cell line, indicating its potential as an anticancer agent . The compound also induces apoptosis in cancer cells , further highlighting its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of This compound involves its binding to mPGES-1, inhibiting the enzyme’s activity. This inhibition disrupts the synthesis of prostaglandins, leading to the observed antiproliferative and apoptotic effects in cancer cells .

Temporal Effects in Laboratory Settings

The temporal effects of This compound in laboratory settings are yet to be fully elucidated. Its potent effects on cancer cells suggest that it may have long-term impacts on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)phenyl)-5-butyl-6-phenylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of 4-(benzyloxy)phenylboronic acid through a Suzuki-Miyaura coupling reaction.

    Synthesis of the Pyrimidine Core: The next step involves the formation of the pyrimidine core by reacting the benzyloxyphenyl intermediate with appropriate butyl and phenyl substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Benzyloxy)phenyl)-5-butyl-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperature and pressure.

    Substitution: Nitric acid, halogens, Lewis acid catalysts like aluminum chloride.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 4-(4-(Benzyloxy)phenyl)-5-butyl-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

5-butyl-4-phenyl-6-(4-phenylmethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O/c1-2-3-14-24-25(21-12-8-5-9-13-21)29-27(28)30-26(24)22-15-17-23(18-16-22)31-19-20-10-6-4-7-11-20/h4-13,15-18H,2-3,14,19H2,1H3,(H2,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDRTEHIZUWZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C(N=C1C2=CC=C(C=C2)OCC3=CC=CC=C3)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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